molecular formula C14H9NO3 B6376118 2-Cyano-5-(3,4-methylenedioxyphenyl)phenol, 95% CAS No. 1261911-74-3

2-Cyano-5-(3,4-methylenedioxyphenyl)phenol, 95%

Cat. No. B6376118
CAS RN: 1261911-74-3
M. Wt: 239.23 g/mol
InChI Key: KUYVHQAOBOZMPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-5-(3,4-methylenedioxyphenyl)phenol, 95% (2C5MDP) is a phenolic compound that is commonly used in scientific research. 2C5MDP is a versatile compound that has been used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a reagent in biochemical assays.

Scientific Research Applications

2-Cyano-5-(3,4-methylenedioxyphenyl)phenol, 95% has been used in a variety of scientific research applications. For example, it has been used as a reagent in organic synthesis and as a catalyst in chemical reactions. It has also been used as a reagent in biochemical assays, such as the determination of enzyme activity and the detection of DNA and RNA.

Mechanism of Action

2-Cyano-5-(3,4-methylenedioxyphenyl)phenol, 95% is thought to act as a proton donor in biochemical reactions. It is believed to donate a proton to the substrate molecule, resulting in a reaction between the substrate and 2-Cyano-5-(3,4-methylenedioxyphenyl)phenol, 95%. This reaction is thought to result in the formation of a product molecule.
Biochemical and Physiological Effects
2-Cyano-5-(3,4-methylenedioxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450, and to reduce the production of reactive oxygen species. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

2-Cyano-5-(3,4-methylenedioxyphenyl)phenol, 95% has a number of advantages for use in laboratory experiments. It is relatively inexpensive and readily available. Additionally, it is a stable compound that is easy to store and handle. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water and must be dissolved in an organic solvent prior to use. Additionally, it is not very soluble in aqueous solutions and must be used in concentrations of less than 1 mM.

Future Directions

There are a number of potential future directions for the use of 2-Cyano-5-(3,4-methylenedioxyphenyl)phenol, 95% in scientific research. For example, it could be used to study the effects of oxidative stress on cells and tissues, as well as the role of oxidative stress in disease. Additionally, it could be used to study the effects of chemical reactions on proteins and enzymes. Finally, it could be used to study the effects of chemical reactions on DNA and RNA.

Synthesis Methods

2-Cyano-5-(3,4-methylenedioxyphenyl)phenol, 95% can be synthesized via a variety of methods. One common method involves the reaction of 3,4-methylenedioxyphenol with cyanide in an aqueous solution at a pH of 8-9. This reaction produces 2-Cyano-5-(3,4-methylenedioxyphenyl)phenol, 95% in a 95% yield.

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c15-7-11-2-1-9(5-12(11)16)10-3-4-13-14(6-10)18-8-17-13/h1-6,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYVHQAOBOZMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=C(C=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-(3,4-methylenedioxyphenyl)phenol

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